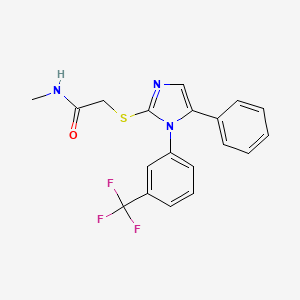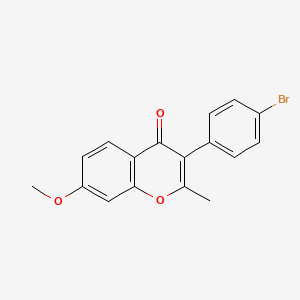
3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins. Coumarins are often found in plants and have various biological activities . The 4-bromophenyl group indicates the presence of a bromine atom on the phenyl ring, which could potentially enhance the biological activity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-4-one core, with the various substituents attached at the 3, 7, and 2 positions. The presence of the bromine atom would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has highlighted the potential of bis-chromenone derivatives, closely related to the chemical structure , for their anticancer properties. The study by Eeda Venkateswararao et al. (2014) synthesized a novel family of bis-chromenone derivatives, finding that certain compounds exhibited micromolar level in vitro anti-proliferative activity against human cancer cell lines. Structure-activity relationship (SAR) studies indicated the bis-chromone scaffold's utility in designing anticancer agents, with specific substitutions enhancing activity. This suggests that the chemical structure could serve as a basis for developing new anticancer agents through targeted modifications (Venkateswararao et al., 2014).
Antimicrobial Activity
The compound and its derivatives have been explored for antimicrobial properties. A study conducted by Vidya S. Dofe et al. (2016) on chromone based 1,2,3-triazoles synthesized through click chemistry demonstrated pronounced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains such as Candida albicans. This indicates the potential of the compound's framework for developing new antimicrobial agents (Dofe et al., 2016).
Chemical Synthesis and Characterization
Compounds structurally related to 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one have been subjects of chemical synthesis and characterization studies, exploring their utility in generating novel organic scaffolds. For instance, A. Behrami and Florent Dobroshi (2019) reported the synthesis of novel organic compounds including 4-hydroxy-chromen-2-one derivatives, showcasing their high-level bacteriostatic and bactericidal activity. These findings underscore the versatility of chromen-4-one derivatives in synthesizing compounds with significant biological activity, suggesting avenues for further research into their applications (Behrami & Dobroshi, 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as chromenones, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Many chromenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Chromenone derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Chromenone derivatives have been found to have a variety of effects, including anti-inflammatory, anticancer, and neuroprotective effects .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXPMQAZOGNNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

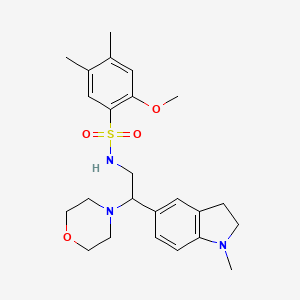
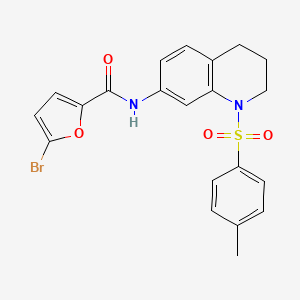
![2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2536984.png)
![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)
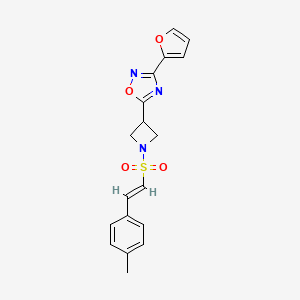

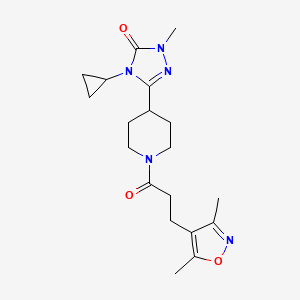
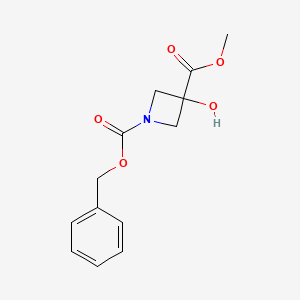

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)
